Linagliptin impurity KH-3
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Overview
Description
tert-Butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex molecules .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophiles like amines or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and acids to facilitate nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is studied for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target molecule, preventing its normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of the complex purinyl-piperidinyl moiety.
Benzyl carbamate: Another protecting group for amines, but with a benzyl group instead of tert-butyl.
Uniqueness
The uniqueness of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate lies in its complex structure, which combines multiple functional groups.
Properties
Molecular Formula |
C30H39N7O6 |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1 |
InChI Key |
XFDZIBJSVALWQF-NWSMCOELSA-N |
Isomeric SMILES |
CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Canonical SMILES |
CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C |
Origin of Product |
United States |
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